16,17-Dihydroxy-7-kauranone
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Overview
Description
16,17-Dihydroxy-7-kauranone is a kaurane diterpenoid, a class of naturally occurring organic compounds known for their diverse biological activities. This compound is characterized by its unique tetracyclic structure, which includes hydroxyl groups at the 16th and 17th positions and a ketone group at the 7th position. The molecular formula of this compound is C20H32O3, and it has a molecular weight of 320.473 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydroxy-7-kauranone typically involves the oxidation of kaurane derivatives. One common method includes the use of sodium periodate in aqueous conditions to achieve ring opening at specific positions, followed by further oxidation steps to introduce the hydroxyl groups at the 16th and 17th positions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of kaurane derivatives from natural sources have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydroxy-7-kauranone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group at the 7th position to a hydroxyl group.
Substitution: The hydroxyl groups at the 16th and 17th positions can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Sodium periodate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
16,17-Dihydroxy-7-kauranone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16,17-Dihydroxy-7-kauranone involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 16th and 17th positions play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
16,17-Dihydroxy-7-kauranone is unique among kaurane diterpenoids due to its specific functional groups and structural features. Similar compounds include:
Oridonin: Known for its antitumor activity.
Eriocalyxin B: Exhibits anti-inflammatory properties.
Xerophilusin B: Studied for its potential therapeutic effects.
These compounds share the kaurane skeleton but differ in the position and type of functional groups, which contribute to their distinct biological activities.
Properties
IUPAC Name |
14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)7-4-8-18(3)14-6-5-13-10-19(14,11-20(13,23)12-21)16(22)9-15(17)18/h13-15,21,23H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEAFYADRZPYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C34C2CCC(C3)C(C4)(CO)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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